![molecular formula C24H27NO6S B613540 Fmoc-Cys(t-butylcarboxymethyl)-OH CAS No. 269730-62-3](/img/structure/B613540.png)
Fmoc-Cys(t-butylcarboxymethyl)-OH
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Overview
Description
“Fmoc-Cys(t-butylcarboxymethyl)-OH” is a derivative of the amino acid cysteine, which is used in peptide and protein synthesis . The Fmoc group acts as a protecting group for the amino group, while the t-butylcarboxymethyl group protects the thiol group of cysteine .
Synthesis Analysis
The synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves the use of Fmoc/tBu solid-phase synthesis . This method allows the use of an excess of reagents to achieve quantitative yields . The t-butyl carbocation is one of the most stable among common alkyl or aryl groups, which allows it to alkylate electron-rich peptide moieties .Molecular Structure Analysis
The molecular structure of “Fmoc-Cys(t-butylcarboxymethyl)-OH” involves a solid polymeric protecting group, which is part of the Fmoc/tBu solid-phase synthesis method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Cys(t-butylcarboxymethyl)-OH” include the protection and subsequent deprotection of the cysteine thiol group . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Cys(t-butylcarboxymethyl)-OH is widely used in Solid Phase Peptide Synthesis (SPPS), a method for the production of peptides . SPPS allows for the use of an excess of reagents to achieve quantitative yields . This compound plays a crucial role in the synthesis process, particularly in the formation of peptide bonds .
Biological Research
This compound is used in the synthesis of peptides that have various biological activities. These synthetic peptides are used in different studies such as cell signaling, development of epitope-specific antibodies, and in cell-biology . They are also used as biomarkers for diseases .
Drug Development
Peptides synthesized using Fmoc-Cys(t-butylcarboxymethyl)-OH are important in the development of new drugs . These peptides can exhibit several biological activities such as antimicrobial, antithrombotic, opioid, and antioxidant effects , making them valuable in therapeutic applications.
Materials Science
Peptides are becoming increasingly important in materials science due to their self-assembling properties . The use of Fmoc-Cys(t-butylcarboxymethyl)-OH in peptide synthesis contributes to the development of these self-assembling peptides.
Green Chemistry
The use of Fmoc-Cys(t-butylcarboxymethyl)-OH in peptide synthesis is part of an effort to green the SPPS protocols . By introducing more sustainable alternatives to the most common reagents and solvents, the Process Mass Intensity (PMI) of peptide synthesis can be reduced .
Mechanistic Studies
The cleavage of t-butyl and Boc protecting groups in Fmoc-Cys(t-butylcarboxymethyl)-OH leads to the formation of t-butyl cations by a SN1 reaction . Studying these reactions can provide insights into the mechanisms of peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-Cys(t-butylcarboxymethyl)-OH, also known as Fmoc-Cys(Boc-methyl)-OH, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The role of this compound is to protect the thiol group of cysteine during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed with increasingly sophisticated strategies .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the solid-phase peptide synthesis (SPPS), a method of choice for the synthesis of these molecules in both research and industrial settings .
Result of Action
The result of the action of Fmoc-Cys(t-butylcarboxymethyl)-OH is the successful synthesis of complex disulfide-rich peptides and proteins . It allows for site-specific modifications and labeling of peptides and proteins, which can be crucial for various biological studies .
Future Directions
The future directions for “Fmoc-Cys(t-butylcarboxymethyl)-OH” and similar compounds lie in their applications in peptide and protein science . Increasingly sophisticated strategies for the protection and deprotection of cysteine are being developed, which will facilitate the synthesis of complex peptides and proteins .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQIBSKINOPHNA-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746297 |
Source
|
Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(t-butylcarboxymethyl)-OH | |
CAS RN |
269730-62-3 |
Source
|
Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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